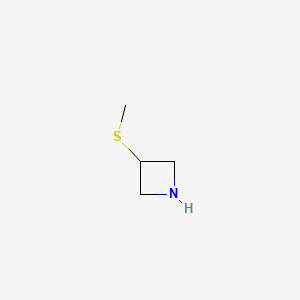

3-(Methylsulfanyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCIFFGORAXIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Methylsulfanyl Azetidine and Its Derivatives

Established Synthetic Routes to 3-(Methylsulfanyl)azetidine (B1179670)

Directly forming the this compound core can be approached through the transformation of existing functional groups on the azetidine (B1206935) ring or by direct C-S bond formation.

The synthesis of 3-(methylsulfonyl)azetidine is established, often proceeding from precursors like 3-azetidinone. However, the specific reduction of the sulfonyl group in 3-(methylsulfonyl)azetidine to the corresponding thioether, this compound, is not extensively detailed in dedicated literature. General chemical principles suggest that such a transformation is challenging due to the high stability of the sulfone group.

Powerful reducing agents are typically required for sulfone-to-thioether reductions. For instance, strong reducing systems like lithium in methylamine (B109427) have been successfully used to reduce sulfones and thioethers in other complex molecules, such as closo-borane clusters. acs.orgnih.gov In one study, the sulfone [MeSO₂B₁₂H₁₁]²⁻ was reduced to the corresponding thiol [HSB₁₂H₁₁]²⁻ using lithium in methylamine at -15 °C. acs.orgnih.gov While this demonstrates the feasibility of sulfone reduction under potent conditions, the application of such methods to the 3-(methylsulfonyl)azetidine scaffold has not been specifically reported and would require careful optimization to ensure the integrity of the strained azetidine ring.

A more direct and milder strategy for synthesizing 3-sulfanyl azetidines involves the nucleophilic substitution of a suitable leaving group at the 3-position with a thiol. A notable method is the iron-catalyzed thiol alkylation of 3-azetidinols. nih.gov This reaction provides direct access to 3-aryl-3-sulfanyl azetidines from readily available azetidin-3-ols and a wide range of thiols. nih.gov

The reaction proceeds effectively with N-Cbz protected azetidinols, where the protecting group is crucial for activating the substrate towards forming an intermediate azetidine carbocation, which is then trapped by the thiol nucleophile. nih.govnih.gov This methodology is successful for a broad scope of thiols and azetidinols, particularly those with electron-donating aromatic groups. nih.gov While the published examples focus on aryl and alkyl thiols, this strategy represents a viable and direct pathway for the synthesis of this compound by employing methanethiol (B179389) or a suitable equivalent.

Table 1: Iron-Catalyzed Synthesis of 3-Sulfanyl Azetidines from Azetidin-3-ols Data sourced from J. Org. Chem. 2019, 84(9), 5943-5956. nih.gov

| Starting Azetidinol | Thiol | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| N-Cbz-3-phenylazetidin-3-ol | 4-methoxythiophenol | Fe(acac)₃ (10 mol%) | DCE | 99 |

| N-Cbz-3-phenylazetidin-3-ol | Thiophenol | Fe(acac)₃ (10 mol%) | DCE | 99 |

| N-Cbz-3-phenylazetidin-3-ol | Cyclohexanethiol | Fe(acac)₃ (10 mol%) | DCE | 99 |

| N-Cbz-3-(4-methoxyphenyl)azetidin-3-ol | 4-methoxythiophenol | Fe(acac)₃ (10 mol%) | DCE | 99 |

| N-Cbz-3-(thiophen-2-yl)azetidin-3-ol | 4-methoxythiophenol | Fe(acac)₃ (10 mol%) | DCE | 90 |

Synthesis of Functionalized Azetidine Scaffolds Applicable to Methylsulfanyl Derivatives

Building functionalized azetidine scaffolds provides versatile intermediates that can be converted into a wide array of derivatives, including those with methylsulfanyl groups. Key reactions in this context include the Horner-Wadsworth-Emmons olefination, Aza-Michael additions, and Suzuki-Miyaura cross-coupling reactions.

The Horner–Wadsworth–Emmons (HWE) reaction is a reliable and widely used method for creating substituted alkenes from aldehydes or ketones. mdpi.com In the context of azetidine chemistry, the HWE reaction is instrumental in converting N-protected azetidin-3-ones into azetidin-3-ylidene acetates. mdpi.comrsc.org These products serve as key building blocks for further functionalization.

Specifically, N-Boc-azetidin-3-one can be reacted with a phosphonate (B1237965) ester, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base to yield methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.com This reaction creates an exocyclic double bond on the azetidine ring, which acts as a Michael acceptor, paving the way for subsequent conjugate addition reactions.

Table 2: Horner-Wadsworth-Emmons Synthesis of Azetidine Scaffolds Data sourced from Molecules 2023, 28(3), 1091. mdpi.com

| Ketone | Phosphonate Reagent | Base | Product | Yield (%) |

|---|---|---|---|---|

| (N-Boc)azetidin-3-one | Methyl 2-(dimethoxyphosphoryl)acetate | DBU | Methyl (N-Boc-azetidin-3-ylidene)acetate | - |

| Oxetan-3-one | Methyl 2-(dimethoxyphosphoryl)acetate | DBU | Methyl (oxetan-3-ylidene)acetate | 73 |

The aza-Michael addition is a powerful C-N bond-forming reaction. Current time information in Bangalore, IN. While it can be used to construct heterocyclic rings, it is frequently employed to functionalize existing scaffolds. The methyl (N-Boc-azetidin-3-ylidene)acetate produced from the HWE reaction is an ideal substrate for aza-Michael additions. mdpi.com

This strategy has been used to synthesize novel heterocyclic amino acid derivatives by reacting the azetidine-based Michael acceptor with various nitrogen-containing nucleophiles, including aliphatic and aromatic heterocyclic amines. mdpi.comCurrent time information in Bangalore, IN. For example, reactions with 1H-imidazole, 1H-benzimidazole, and 1H-indole have been shown to produce the corresponding functionalized 3-substituted azetidines in good yields (53-56%). Current time information in Bangalore, IN. This demonstrates a robust method for introducing diverse functional groups at the 3-position of the azetidine ring.

Table 3: Aza-Michael Addition to Functionalize Azetidine Scaffolds Data sourced from Molecules 2023, 28(3), 1091. Current time information in Bangalore, IN.

| Michael Acceptor | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Imidazole | Methyl (1-Boc-3-(1H-imidazol-1-yl)azetidin-3-yl)acetate | 53 |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Benzimidazole | Methyl (1-Boc-3-(1H-benzo[d]imidazol-1-yl)azetidin-3-yl)acetate | 56 |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Indole | Methyl (1-Boc-3-(1H-indol-1-yl)azetidin-3-yl)acetate | 55 |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-1,2,4-Triazole | Methyl (1-Boc-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetate | 62 |

The Suzuki–Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, typically between organoboron compounds and organic halides catalyzed by a palladium complex. chemicalbook.com This reaction has been effectively applied to the diversification of azetidine scaffolds, enabling the creation of complex hybrid structures. acs.orgmdpi.com

A practical application involves the coupling of a brominated pyrazole-azetidine hybrid with various boronic acids. mdpi.com This late-stage functionalization allows for the introduction of a wide range of aryl and heteroaryl moieties onto the azetidine-containing structure. mdpi.com The reaction is generally high-yielding and tolerant of various functional groups, making it a powerful tool for building molecular diversity from a common azetidine intermediate.

Table 4: Suzuki-Miyaura Cross-Coupling for Diversification of Azetidine Derivatives Data sourced from Molecules 2023, 28(3), 1091. mdpi.com

| Azetidine Substrate | Boronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Brominated pyrazole-azetidine hybrid | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 4-Fluorophenyl-substituted pyrazole-azetidine hybrid | 81 |

| Brominated pyrazole-azetidine hybrid | 4-Methylphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 4-Methylphenyl-substituted pyrazole-azetidine hybrid | 78 |

| Brominated pyrazole-azetidine hybrid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 4-Methoxyphenyl-substituted pyrazole-azetidine hybrid | 75 |

| Brominated pyrazole-azetidine hybrid | Thiophen-2-ylboronic acid | Pd(PPh₃)₄, K₃PO₄ | Thiophen-2-yl-substituted pyrazole-azetidine hybrid | 66 |

Metalation and N-Alkylation Strategies in Azetidine Chemistry

The functionalization of the azetidine ring through metalation, particularly lithiation, and subsequent electrophilic trapping is a key strategy for creating complex derivatives. researchgate.netcalpaclab.com The regioselectivity of this process is highly dependent on the nature of the substituent on the azetidine nitrogen. N-substituents with electron-withdrawing properties, such as Boc or Bus groups, facilitate deprotonation at the C2 position. mdpi.com Conversely, electron-donating N-alkyl groups can direct metalation to other parts of the molecule if aromatic rings are present. mdpi.com The resulting metalated intermediates are chemically stable and can be trapped with various electrophiles to introduce diverse functionalities. uni-muenchen.dedrugfuture.com

N-alkylation is a fundamental transformation for modifying the properties of the azetidine core. This reaction typically involves the treatment of the azetidine nitrogen with an alkylating agent, such as an alkyl halide. organic-chemistry.org In the context of synthesizing tertiary amines, this method is straightforward. For instance, the reaction of an azetidine with an alkyl halide can proceed to form a quaternary ammonium (B1175870) salt, as over-alkylation is possible. organic-chemistry.orgCurrent time information in Bangalore, IN. Phase-transfer catalysis has been shown to be effective for the N-alkylation of various nitrogen heterocycles, including azetidine, using reagents like potassium carbonate as a base. The choice of solvent and the nature of the N-substituent can influence the reactivity and yield of these reactions. researchgate.net

Strategies for N-alkylation can be adapted for derivatives of this compound. For an N-protected this compound, deprotection followed by reaction with an alkyl halide would yield the corresponding N-alkylated product. The inherent nucleophilicity of the secondary amine of the azetidine ring allows for direct alkylation under mild conditions. organic-chemistry.org

Table 1: General Conditions for N-Alkylation of Azetidine Derivatives

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| Allyl bromide | K₂CO₃ | Acetonitrile | Not specified | 45 | smolecule.com |

| Bromoacetonitrile | Not specified | Not specified | Not specified | 92-95 | smolecule.com |

| Methyl iodide | n-BuLi | Not specified | Not specified | Low | ljmu.ac.uk |

| Benzyl bromide | Not specified | Not specified | Not specified | 13 | ljmu.ac.uk |

| in situ generated bis-triflates | Primary amines | Not specified | Not specified | Good | organic-chemistry.org |

This table presents data for the N-alkylation of various azetidine derivatives, not specifically this compound.

Ring-Closing Metathesis in the Synthesis of Fused Azetidine Systems

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated cyclic systems, including those fused to an azetidine ring. ljmu.ac.ukresearchgate.netorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene, catalyzed by metal complexes, most commonly those containing ruthenium, such as Grubbs' catalysts. smolecule.comresearchgate.net The process is highly valued for its functional group tolerance and its ability to form rings of various sizes, typically from 5 to 30 members. ljmu.ac.ukresearchgate.net

In the context of azetidine chemistry, RCM is employed to construct fused bicyclic and polycyclic systems. The synthesis of these structures begins with an azetidine derivative bearing two terminal alkene chains. For example, N-alkylation of an azetidine with allyl bromide can introduce the necessary diene precursor. smolecule.com Subsequent treatment with a Grubbs' catalyst initiates the ring-closing process, leading to the formation of a new ring fused to the azetidine core. smolecule.com This strategy has been successfully applied to create fused 8-membered rings and other complex scaffolds. smolecule.comuottawa.ca The efficiency of the RCM reaction can be influenced by the choice of catalyst, solvent, and the structure of the diene precursor. researchgate.net

While specific examples for this compound are not detailed in the reviewed literature, the general principles of RCM are applicable. A suitably N-protected this compound could be functionalized with two olefinic tethers, for example, through N-alkylation and modification at another position. This di-alkenyl substituted intermediate could then undergo RCM to yield a novel fused heterocyclic system containing the this compound moiety.

Table 2: Examples of RCM in the Synthesis of Fused Nitrogen Heterocycles

| Catalyst | Substrate Type | Ring Size Formed | Yield (%) | Reference |

| Grubbs' 1st Gen. | N-alkenyl azetidine | 8-membered | 65-76 | smolecule.com |

| Not specified | α-methylene-β-lactams | 11- and 12-membered | High | nih.gov |

| Grubbs' Catalyst | Diallylamines | 5-membered (Pyrrolines) | Excellent | researchgate.net |

| Not specified | Allylamine derivatives | Azetidine ring | Not specified | rsc.org |

This table illustrates the application of RCM in forming various heterocyclic systems, demonstrating the versatility of the method.

Unexpected Formation of Azetidines via Staudinger Reaction

The Staudinger reaction, classically known for the synthesis of aza-ylides from phosphines and azides, can lead to the unexpected formation of azetidines under specific conditions. organic-chemistry.orgwikipedia.org Research has shown that the Staudinger reaction of 3-azido-1,2-diols can yield both aziridines and azetidines, with the product distribution being highly dependent on the experimental parameters. researchgate.netCurrent time information in Bangalore, IN.

Table 3: Influence of Reaction Conditions on Azetidine Formation via Staudinger Reaction of 3-Azido-1,2-diols

| Phosphine | Solvent | Product(s) | Key Finding | Reference |

| Triphenylphosphine | Various | Azetidines and Aziridines | Solvent choice is crucial for selectivity and reaction time. | Current time information in Bangalore, IN. |

| Not specified | Not specified | Azetidin-2-ones | Reaction of imines with ketenes. | evitachem.comgoogle.com |

| Triphenylphosphine | Not specified | Amine (from azide (B81097) reduction) | Classic Staudinger reduction. | wikipedia.org |

| Chloroacetyl chloride/Et₃N | Not specified | 1-Acetamido-3-chloro-2-azetidinones | Microwave irradiation improved yields and reduced reaction times. | polimi.it |

This table highlights the versatility of the Staudinger reaction and related cycloadditions in synthesizing azetidine derivatives.

Optimization of Synthetic Pathways for Yield and Selectivity

The optimization of synthetic routes to azetidines is critical for their practical application in research and industry. Various factors, including the choice of catalyst, solvent, temperature, and reaction technology, can significantly impact the yield and selectivity of these syntheses.

For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, a screening of solvents and catalysts revealed optimal conditions. chemicalbook.comfrontiersin.orgnih.gov While solvents like benzene, acetonitrile, and THF were tested, 1,2-dichloroethane (B1671644) (DCE) provided the best selectivity. chemicalbook.comfrontiersin.org Similarly, a comparison of Lewis acids showed that La(OTf)₃ was superior to Sc(OTf)₃, Ni(ClO₄)₂, and TfOH in terms of yield and reaction time. chemicalbook.comfrontiersin.org

The use of microwave irradiation has also been shown to improve the synthesis of azetidines. In the synthesis of 1-arenesulfonylazetidines from aziridines and dimethylsulfoxonium methylide, microwave-assisted conditions on an alumina (B75360) solid support proved to be a simple and efficient method. organic-chemistry.org Similarly, the synthesis of 1-acetamido-3-chloro-2-azetidinones via Staudinger cycloaddition was significantly faster and higher yielding under microwave irradiation compared to conventional heating. polimi.it

Furthermore, modern techniques like continuous flow chemistry are being explored to enhance the synthesis of azetidine derivatives. For the synthesis of 1-benzhydryl-3-hydroxyazetidine, a precursor to many functionalized azetidines, a microreactor under high pressure and temperature was used for the cyclization step, achieving a good yield. The optimization of such processes can lead to more efficient and scalable production of valuable azetidine intermediates.

Table 4: Optimization Parameters in Azetidine Synthesis

| Reaction Type | Parameter Optimized | Optimal Condition | Effect | Reference |

| La(OTf)₃-catalyzed aminolysis | Solvent | 1,2-dichloroethane (DCE) | Higher selectivity compared to benzene, MeCN, THF | chemicalbook.comfrontiersin.org |

| La(OTf)₃-catalyzed aminolysis | Catalyst | 5 mol% La(OTf)₃ | Higher yield compared to other Lewis and Brønsted acids | chemicalbook.comfrontiersin.org |

| Staudinger Cycloaddition | Reaction Conditions | Microwave irradiation | Reduced reaction time (30-45 min vs 16-24 h) and increased yield (81-96% vs 50-60%) | polimi.it |

| Cyclization to 1-benzhydryl-3-hydroxyazetidine | Technology | Microreactor (230°C, 1.8 MPa) | Enabled high-pressure/high-temperature reaction with 77.16% yield | |

| Azetidine Synthesis | Technology | Continuous Flow Chemistry | Potential to reduce reaction times from hours to minutes |

This table summarizes various optimization strategies that have been successfully applied to the synthesis of different azetidine derivatives.

Chemical Reactivity and Mechanistic Investigations of 3 Methylsulfanyl Azetidine

Reactivity of the Methylsulfanyl Group in the Azetidine (B1206935) Framework

The sulfur atom in the methylsulfanyl group is susceptible to oxidation, providing a pathway to modify the electronic properties and reactivity of the molecule.

Research on 3-aryl-3-sulfanyl azetidines has demonstrated that the oxidation of the sulfide (B99878) to a sulfone can be achieved in high yield. imperial.ac.uk This conversion highlights the accessibility of the sulfonyl analogs, which are themselves important intermediates in medicinal chemistry. The oxidation process typically involves the use of common oxidizing agents. A general pathway for the oxidation of sulfides to sulfoxides and subsequently to sulfones is well-established in organic chemistry. uni-muenchen.de For the oxidation of sulfides to sulfones, various reagents have been employed, including urea-hydrogen peroxide in conjunction with phthalic anhydride, which offers a metal-free and environmentally benign method. fluorochem.co.uk

The oxidation can be performed in a stepwise manner to yield the sulfoxide (B87167) or can be driven to completion to form the sulfone. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes and the Baeyer-Villiger oxidation, and it is also effective in oxidizing sulfides. masterorganicchemistry.comorganic-chemistry.org The reaction can often be controlled to selectively produce the sulfoxide or the sulfone by adjusting the stoichiometry of the oxidant. uni-muenchen.de Another potent oxidizing system is Oxone (potassium peroxymonosulfate), which is an inexpensive and versatile reagent for the oxidation of numerous functional groups, including the conversion of sulfides to sulfones. researchgate.net

In a study by Dubois et al. (2019), the oxidation of a series of N-Cbz-3-aryl-3-(alkylsulfanyl)azetidines was investigated. The use of m-CPBA allowed for the selective formation of either the sulfoxide or the sulfone, depending on the number of equivalents of the oxidant used. This demonstrates the feasibility of accessing both the sulfinyl and sulfonyl derivatives of 3-(methylsulfanyl)azetidine (B1179670). imperial.ac.uknih.govacs.org

| Reactant | Oxidizing Agent | Product | Yield | Reference |

| N-Cbz-3-aryl-3-(alkylsulfanyl)azetidine | m-CPBA (1.1 equiv) | N-Cbz-3-aryl-3-(alkylsulfinyl)azetidine | High | imperial.ac.uknih.govacs.org |

| N-Cbz-3-aryl-3-(alkylsulfanyl)azetidine | m-CPBA (2.2 equiv) | N-Cbz-3-aryl-3-(alkylsulfonyl)azetidine | High | imperial.ac.uknih.govacs.org |

Table 1: Oxidation of 3-Sulfanyl Azetidine Derivatives imperial.ac.uknih.govacs.org

Reactions Involving the Azetidine Ring System

The inherent ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, is a driving force for its reactivity. rsc.org This strain makes the ring susceptible to cleavage and functionalization at both the nitrogen and carbon atoms.

The nitrogen atom of the azetidine ring is nucleophilic and can participate in various substitution reactions. For instance, the nitrogen can be alkylated or acylated. In the case of the more electron-deficient 3-(methylsulfonyl)azetidine, N-alkylation with reagents like methyl iodide proceeds to form quaternary ammonium (B1175870) salts, while N-acylation with acetyl chloride yields stable acylated derivatives.

Nucleophilic substitution at the C3 position of the azetidine ring has also been explored, particularly with derivatives where C3 is attached to a suitable leaving group. In a study by De Kimpe and co-workers, 3-bromoazetidine-3-carboxylic acid derivatives were treated with various nucleophiles such as potassium cyanide, potassium thiocyanate, sodium azide (B81097), and potassium phenoxide to yield the corresponding 3-substituted azetidines. rsc.org This demonstrates the potential for introducing a range of functionalities at the C3 position.

The synthesis of 3-aryl-3-sulfanyl azetidines has been achieved through an iron-catalyzed thiol alkylation of azetidin-3-ols, proceeding via an azetidine carbocation intermediate. imperial.ac.uknih.govacs.org This reaction underscores the possibility of nucleophilic attack at the C3 carbon. The reactivity in these systems is often dependent on the nature of the substituent on the azetidine nitrogen. The presence of an N-carboxybenzyl (Cbz) group was found to be crucial for good reactivity in the iron-catalyzed thiol alkylation. imperial.ac.uknih.govacs.org

The strain of the four-membered ring makes azetidines prone to ring-opening reactions under various conditions. rsc.orgresearchgate.net These reactions can be initiated by nucleophiles or acids and lead to the formation of functionalized acyclic amines. nih.govbeilstein-journals.org The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. magtech.com.cn

For azetidinium ions, which are formed by the quaternization of the azetidine nitrogen, nucleophilic ring-opening is a common reaction pathway. nih.govorganic-chemistry.org The attack of a nucleophile can occur at either the C2 or C4 position, leading to the cleavage of a C-N bond. Studies on substituted azetidinium ions have shown that the regioselectivity of the nucleophilic attack is governed by steric and electronic factors of the substituents. organic-chemistry.org

In the case of 3-(methylsulfonyl)azetidine, ring-opening can be induced under acidic conditions, where protonation of the nitrogen facilitates C-N bond scission. The azetidine ring can also undergo ring-opening upon treatment with strong nucleophiles. The formation of reactive intermediates during these processes makes them valuable transformations in organic synthesis for accessing diverse molecular architectures. nih.gov

| Azetidine Derivative | Reagent/Conditions | Product Type | Reference |

| 3-Bromoazetidine-3-carboxylate | KCN, KSCN, NaN3, K-OPh | C3-Substituted Azetidines | rsc.org |

| N-Cbz-azetidin-3-ol | R-SH, Fe(acac)3 (cat.) | N-Cbz-3-sulfanyl-azetidine | imperial.ac.uknih.govacs.org |

| 3-(Methylsulfonyl)azetidine | Acid (e.g., HCl) | Ring-opened amino derivative | |

| Azetidinium ions | Nucleophiles (e.g., N3-, RNH2, RO-) | Functionalized linear amines | nih.govorganic-chemistry.org |

Table 2: Examples of Reactions at the Azetidine Ring imperial.ac.uknih.govacs.orgrsc.orgnih.govorganic-chemistry.org

Comparative Reactivity Studies with Structurally Similar Azetidine Derivatives

The reactivity of this compound is best understood when compared to its structural analogs. The oxidation state of the sulfur atom at the C3 position significantly impacts the electronic nature of the ring and, consequently, its reactivity.

The electron-donating nature of the methylsulfanyl group in this compound can influence the nucleophilicity of the ring nitrogen. In contrast, the electron-withdrawing methylsulfonyl group in 3-(methylsulfonyl)azetidine decreases the nucleophilicity of the nitrogen but increases the electrophilicity of the ring carbons, making the ring more susceptible to nucleophilic attack and ring-opening.

A comparison with other 3-substituted azetidines, such as 3-methoxyazetidine, reveals differences in reactivity based on the electronic properties of the substituent. The methoxy (B1213986) group is less electron-withdrawing than the methylsulfonyl group, leading to a moderate level of ring strain and electrophilicity, favoring SN2 substitutions and alkylation reactions. In contrast, the high electrophilicity of 3-(methylsulfonyl)azetidine promotes ring-opening and cycloaddition reactions.

The nature of the protecting group on the azetidine nitrogen also plays a critical role in modulating its reactivity. The N-Cbz group, for example, was found to be essential for the successful iron-catalyzed thiol alkylation of azetidin-3-ols, indicating its role in facilitating the formation of the key azetidine carbocation intermediate. imperial.ac.uknih.govacs.org

Table 3: Comparative Reactivity of 3-Substituted Azetidines

Spectroscopic Characterization Methodologies for 3 Methylsulfanyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-(Methylsulfanyl)azetidine (B1179670) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

Proton (¹H) NMR Analysis for Characterization

Proton (¹H) NMR spectroscopy offers critical insights into the chemical environment of hydrogen atoms within the this compound molecule. The ¹H NMR spectrum typically displays characteristic signals corresponding to the different proton environments. The protons on the azetidine (B1206935) ring usually appear as complex multiplets due to their diastereotopic nature and spin-spin coupling with each other. The methyl group protons of the methylsulfanyl group (-SCH₃) are expected to appear as a distinct singlet.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Azetidine ring CH₂ | 3.6-3.8 | Multiplet |

| Azetidine ring CH | 3.9-4.1 | Multiplet |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon (¹³C) NMR Analysis for Backbone Confirmation

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, confirming the connectivity of the carbon backbone. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, the carbon atom attached to the electronegative nitrogen atom in the azetidine ring will be deshielded and appear at a higher chemical shift compared to the other ring carbons.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Azetidine ring C-2 & C-4 | 50-55 |

| Azetidine ring C-3 | 35-40 |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques (e.g., ¹⁵N, ¹⁹F, HSQC, NOESY)

To gain a more profound understanding of the three-dimensional structure and connectivity of this compound, advanced NMR techniques are employed.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom within the azetidine ring. The chemical shift of the ¹⁵N signal is sensitive to the nature of the substituents on the nitrogen and the ring strain. For unsubstituted azetidine, the ¹⁵N resonance is observed at approximately δ 25.3 ppm relative to anhydrous ammonia. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a two-dimensional NMR technique that correlates the chemical shifts of directly bonded proton and carbon atoms. This experiment is invaluable for unambiguously assigning the proton and carbon signals of the azetidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity. This information is crucial for determining the conformation and stereochemistry of the molecule, such as the puckering of the azetidine ring and the relative orientation of the methylsulfanyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

Key characteristic absorption bands expected in the IR spectrum of this compound include:

N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amine of the azetidine ring.

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the azetidine ring and the methyl group.

C-N stretch: A moderate absorption in the fingerprint region, typically between 1000-1250 cm⁻¹, associated with the C-N bond stretching.

S-C stretch: A weaker absorption in the fingerprint region, which can be difficult to definitively assign.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

The mass spectrum of this compound will show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to its molecular weight. Additionally, the spectrum will display a characteristic fragmentation pattern, which provides further structural information. The fragmentation of the azetidine ring can lead to specific daughter ions that can be used to confirm the structure of the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a pure sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₄H₉NS). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the compound.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This method provides precise information regarding bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding the structure-activity relationships of pharmacologically relevant molecules. While specific crystallographic data for this compound is not widely available in the surveyed scientific literature, the structural characteristics can be inferred from studies on closely related azetidine derivatives.

The fundamental principle of X-ray diffraction involves irradiating a crystalline sample with X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the regular, repeating arrangement of atoms in the crystal lattice, the scattered waves interfere with each other in a predictable manner, creating a unique diffraction pattern. By analyzing the intensities and positions of the spots in this diffraction pattern, a detailed model of the electron density of the molecule can be constructed, and from this, the positions of the individual atoms can be determined with high precision.

For azetidine-containing compounds, X-ray crystallography is particularly valuable for defining the conformation of the strained four-membered ring. Unlike the planar cyclobutane, the azetidine ring is typically puckered to relieve some of the torsional strain. The degree of this puckering, as well as the orientation of substituents on the ring, can significantly influence the molecule's biological activity.

While a crystal structure for this compound is not publicly documented, studies on other 3-substituted azetidines provide insight into the expected structural features. For instance, analysis of various N-substituted-3-hydroxyazetidine derivatives has consistently shown a non-planar, puckered conformation of the azetidine ring. The substituent at the 3-position can adopt either an axial or an equatorial orientation relative to the general plane of the ring, which can be definitively established by X-ray diffraction.

In a hypothetical crystal structure of this compound, the key parameters of interest would be the C-S bond length of the methylsulfanyl group, the bond angles around the sulfur atom, and the precise geometry of the azetidine ring. The puckering of the azetidine ring would be quantifiable by the dihedral angles within the ring. Furthermore, intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the azetidine nitrogen or weak interactions involving the sulfur atom, would be revealed, providing a comprehensive understanding of its solid-state behavior.

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical, yet representative, crystallographic parameters for a 3-substituted azetidine ring, based on published data for analogous structures.

| Parameter | Typical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 5.0 - 15.0 | Dimensions of the unit cell. |

| b (Å) | 5.0 - 20.0 | |

| c (Å) | 5.0 - 15.0 | |

| β (°) | 90 - 110 | Angle of the unit cell for monoclinic systems. |

| Volume (ų) | 500 - 1500 | Volume of the unit cell. |

| Z | 2 or 4 | Number of molecules per unit cell. |

| C-N Bond Length (Å) | 1.46 - 1.49 | Typical bond lengths within the azetidine ring. |

| C-C Bond Length (Å) | 1.52 - 1.56 | |

| C-N-C Bond Angle (°) | ~90 | Internal bond angles of the strained ring. |

| C-C-C Bond Angle (°) | ~88 | |

| Puckering Angle (°) | 10 - 30 | Quantifies the deviation of the ring from planarity. |

Theoretical and Computational Chemistry Studies on Methylsulfanyl Azetidines

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT, G3MP2)

Quantum chemical calculations are instrumental in elucidating the electronic structure and stability of 3-(methylsulfanyl)azetidine (B1179670). Density Functional Theory (DFT) is a widely used method for these purposes. For a closely related compound, 3-(methylsulfonyl)azetidine, DFT calculations are employed to optimize the molecular geometry, predicting the most stable three-dimensional structure, including bond lengths, bond angles, and the characteristic puckering of the azetidine (B1206935) ring. These theoretical predictions can then be benchmarked against experimental data where available.

While specific DFT or G3MP2 calculations for this compound are not extensively reported in the literature, the principles from studies on other azetidine derivatives can be applied. For instance, theoretical studies on nitroimine derivatives of azetidine have utilized G3MP2 level calculations to determine their stabilities. bibliotekanauki.plresearchgate.net Such high-level calculations provide accurate thermochemical data. For this compound, DFT calculations would likely be used to analyze the molecular orbitals, electron density distribution, and the effect of the methylsulfanyl group on the electronic properties of the azetidine ring. The presence of the sulfur atom with its lone pairs is expected to significantly influence the molecule's electronic landscape.

Table 1: Representative Theoretical Methods for Azetidine Studies

| Computational Method | Typical Application | Reference for Principle |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction mechanism studies. | |

| Gaussian-3 (G3MP2) Theory | High-accuracy calculation of thermochemical properties like heats of formation. | bibliotekanauki.plresearchgate.netresearchgate.net |

Prediction of Thermochemical Properties, including Heats of Formation

The thermochemical properties of a molecule, such as its heat of formation (ΔHf°), are critical for understanding its energetic content and stability. High-level quantum chemical methods like the Gaussian-n (Gn) theories (e.g., G3MP2) are well-suited for accurately predicting these values. researchgate.net

For azetidine derivatives, the inherent ring strain contributes significantly to their heats of formation. Theoretical studies on nitroimine-substituted azetidines have shown that these compounds possess high positive heats of formation, a characteristic of high-energy-density materials. bibliotekanauki.plresearchgate.net While this compound is not an energetic material, the same computational approaches can be used to predict its thermochemical properties.

An isodesmic reaction approach, where the number and types of bonds are conserved on both sides of the reaction, is a common strategy to improve the accuracy of calculated heats of formation. A hypothetical isodesmic reaction for this compound is shown below:

This compound + Propane → Azetidine + Methyl Propyl Sulfide (B99878)

By calculating the enthalpy change of this reaction using a method like G3MP2 and using known experimental heats of formation for propane, azetidine, and methyl propyl sulfide, a reliable estimate for the heat of formation of this compound can be obtained.

Table 2: Predicted Thermochemical Data for Azetidine and Related Compounds (Illustrative)

| Compound | Property | Predicted Value (kJ/mol) | Computational Method |

|---|---|---|---|

| Azetidine | Heat of Formation (gas) | Value not available | G3MP2 |

| 3-Nitroazetidine | Heat of Formation (gas) | Value not available | G3MP2 |

| This compound | Heat of Formation (gas) | Not reported in literature | G3MP2 (Hypothetical) |

Note: Specific calculated values for this compound are not available in the cited literature and would require dedicated computational studies.

Conformational Analysis and Ring Strain Considerations of the Azetidine Ring

The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve torsional strain. The degree of puckering is influenced by the substituents on the ring. rsc.orgadelaide.edu.au Gas-phase electron diffraction studies have shown that the parent azetidine has a dihedral angle of 37°. rsc.org

For 3-substituted azetidines, two primary puckered conformations are possible, with the substituent in either a pseudo-axial or a pseudo-equatorial position. It is generally expected that the conformation with the substituent in the pseudo-equatorial position is more stable to minimize steric interactions. adelaide.edu.au In the case of this compound, conformational analysis would involve calculating the relative energies of the axial and equatorial conformers. The puckered nature of the ring is a critical feature that influences its reactivity and interactions with biological targets.

The azetidine ring possesses significant ring strain, estimated to be around 25-26 kcal/mol. clockss.org This strain is a key factor in the reactivity of azetidines, making them susceptible to ring-opening reactions. clockss.orgresearchgate.netmagtech.com.cn

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. For azetidines, a major area of study is their ring-opening reactions. magtech.com.cn These reactions can be initiated by nucleophiles, and the regioselectivity is often influenced by the electronic effects of the substituents. magtech.com.cn

For this compound, the methylsulfanyl group, being electron-donating, would influence the pathway of nucleophilic attack. Computational studies could model the reaction pathways for ring-opening with various nucleophiles, calculating the activation energies to predict the most likely mechanism. For example, in the presence of a strong nucleophile, the reaction might proceed via an S_N2 mechanism, and DFT calculations could be used to model the transition state structure and its associated energy barrier.

In a related context, computational studies on the ring-opening of aziridines (three-membered rings) with thiols have shown that the reaction is highly regioselective. clockss.org Similar principles would apply to the ring-opening of azetidines. DFT calculations have also been used to study the mechanism of cycloaddition reactions involving azetidines. rsc.orgmdpi.com

Analysis of Intramolecular Interactions and Isomer Stability

The presence of the sulfur atom in this compound introduces the possibility of specific intramolecular interactions that can influence its conformation and stability. The lone pairs on the sulfur atom can engage in various non-covalent interactions. For instance, studies on other sulfur-containing heterocycles have highlighted the importance of sulfur-aromatic interactions and chalcogen bonds. nih.govnih.gov While this compound lacks an aromatic ring directly attached to the sulfur, the potential for intramolecular hydrogen bonding between the amine proton and the sulfur atom, or other subtle orbital interactions, could be investigated computationally.

The stability of different isomers can also be assessed. For example, a computational study on nitroimine derivatives of azetidine found that the covalent bond strength in the four-membered ring and intramolecular hydrogen bonds were key factors in determining isomer stability. bibliotekanauki.plresearchgate.net For this compound, a key isomeric consideration would be the rotational isomers (rotamers) around the C-S bond. Computational methods can predict the relative energies of these rotamers and the energy barriers for their interconversion.

Applications in Advanced Organic Synthesis and Functional Material Research

3-(Methylsulfanyl)azetidine (B1179670) as a Versatile Building Block in Organic Synthesis

This compound and its derivatives are recognized as highly versatile building blocks in organic synthesis. The azetidine (B1206935) ring, as the smallest saturated nitrogen-containing heterocycle with reasonable chemical stability, provides a rigid and conformationally constrained scaffold. enamine.net This rigidity is a desirable trait in drug design as it can reduce the entropy of binding to a biological target, potentially leading to higher affinity. enamine.net The presence of the sulfur-containing group, which can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone (e.g., 3-(methylsulfonyl)azetidine), offers a handle for further chemical modification and influences the molecule's reactivity and physicochemical properties.

The compound's structure allows it to participate in various chemical transformations. For instance, new small-ring derivatives, such as 3-aryl-3-sulfanyl azetidines, can be synthesized from azetidin-3-ols through iron-catalyzed thiol alkylation, demonstrating the potential for these compounds in drug discovery programs. nih.gov The ability to introduce the azetidine heterocycle via such reactive intermediates is crucial for synthetic chemists, as these building blocks are not widely available on the fine chemicals market. enamine.net The development of synthetic methods for functionalized azetidines remains a significant area of research due to their utility.

Precursor for the Construction of Complex Organic Molecules and Azetidine-Containing Scaffolds

The inherent strain and functionality of the azetidine ring make it an excellent precursor for constructing more elaborate molecular architectures. Research has demonstrated the synthesis and diversification of densely functionalized azetidine ring systems to create a wide variety of fused, bridged, and spirocyclic ring systems. researchgate.net These complex scaffolds are of high interest in medicinal chemistry. researchgate.net

For example, azetidine-containing alcohols can be used in ruthenium-catalyzed oxidative alkynylation reactions to form ynones, which are intermediates for a range of N-heterocycles like pyrazoles and pyrimidines. nih.gov This showcases a method for scaffold diversification, starting from a simple azetidine derivative to build more complex, biologically relevant heterocyclic systems. nih.gov The development of efficient methods to construct and functionalize azetidines is crucial, as their chemistry is less developed compared to five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines. The unique four-membered ring structure provides a balance between chemical stability and reactivity, making it a valuable building block for creating more intricate molecules.

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The azetidine moiety is a valuable scaffold in medicinal chemistry and has been incorporated into numerous pharmaceutical agents. nih.gov Its inclusion can improve critical physicochemical properties such as solubility and metabolic stability. this compound and its oxidized form, 3-(methylsulfonyl)azetidine, serve as key intermediates in the synthesis of complex molecules for pharmaceutical development. cymitquimica.com

Compounds containing the azetidine scaffold have shown a diverse range of pharmacological activities, including applications as anticancer, antiviral, and anti-inflammatory agents, and for treating central nervous system (CNS) disorders. nih.gov The unique chemical properties of 3-(methylsulfonyl)azetidine, stemming from the combination of the rigid azetidine ring and the polar, electron-withdrawing methylsulfonyl group, can enhance the binding affinity of molecules to biological targets. This functional group can also improve a compound's pharmacokinetic properties, a desirable attribute in drug discovery. Consequently, derivatives are being explored for their therapeutic potential in areas such as CNS disorders and inflammatory conditions. Similarly, in agricultural chemistry, these intermediates are potentially useful for developing new, effective agrochemicals. smolecule.com

Potential Applications in Specialty Chemical Production

Beyond pharmaceuticals and agrochemicals, azetidine derivatives have potential applications in materials science and the production of specialty chemicals. The unique properties imparted by the azetidine ring can be harnessed to create specialized coatings and polymers with specific chemical characteristics. For example, azetidines can be copolymerized with other chemical entities to produce functional polymers like polyurethanes. acs.org This suggests a role for azetidine-based building blocks in creating advanced materials for various industrial uses.

Exploration in Carbon Capture and Storage Technologies (as azetidine scaffold)

The azetidine scaffold is being explored for its potential role in environmental technologies, specifically in carbon capture and utilization. Research has shown that azetidines can be copolymerized with carbon dioxide (CO2) to produce polyurethanes. acs.org This process represents a method of carbon utilization, where captured CO2 is converted into valuable polymeric materials. acs.org These polyurethanes have wide-ranging applications, including use as coatings, adhesives, and thermoacoustic insulators in the building industry, offering a pathway to sequester carbon in long-lasting products. acs.org

Interactive Data Table: Applications of the this compound Scaffold

| Application Area | Key Role of Scaffold | Relevant Compound Derivatives | Supporting Evidence |

| Organic Synthesis | Versatile building block, rigid scaffold | 3-Aryl-3-sulfanyl azetidines, Azetidine-containing ynones | Provides a stable, conformationally restricted core for building complex molecules. enamine.netnih.gov |

| Pharmaceuticals | Intermediate, core scaffold | 3-(Methylsulfonyl)azetidine, Fused/spirocyclic azetidines | Improves metabolic stability and solubility; used in drugs for CNS and inflammatory diseases. nih.govcymitquimica.com |

| Agrochemicals | Intermediate for active ingredients | Azetidine-based compounds | Potential for developing new pesticides and herbicides with enhanced efficacy. cymitquimica.comsmolecule.com |

| Specialty Chemicals | Monomer for functional polymers | Azetidine derivatives | Used in the production of specialized coatings and polymers. acs.org |

| Carbon Capture | Reactive monomer with CO2 | Azetidines | Copolymerizes with CO2 to form polyurethanes, a method of carbon utilization. acs.org |

Biological Activity Investigations of 3 Methylsulfanyl Azetidine and Its Analogs

Antimicrobial Research Applications

The foundational four-membered ring of azetidine (B1206935) is a key structural motif in various biologically active compounds, including numerous antimicrobial agents. researchgate.net The inherent ring strain of the azetidine moiety contributes to its chemical reactivity and potential for interaction with biological targets. nih.gov

Evaluation of Antibacterial Efficacy

Azetidine derivatives have demonstrated a wide spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives showed significant efficacy against Staphylococcus aureus and Escherichia coli. Similarly, novel 2-oxo-4-substituted aryl-azetidine benzotriazole (B28993) derivatives have been synthesized and evaluated for their antibacterial properties, with some compounds exhibiting notable zones of inhibition against E. coli and S. aureus. nih.gov

The substitution pattern on the azetidine ring plays a crucial role in determining antibacterial potency. Studies on 7-azetidinylquinolones, a class of antibacterial agents, have revealed that the stereochemistry at the asymmetric centers of the azetidine ring is critical for in vitro activity and in vivo efficacy. nih.gov Specifically, the (2S,3R) configuration of a 3-amino-2-methylazetidine moiety was found to confer the best antibacterial activity. nih.gov

Furthermore, research on pyridine-containing substituted phenyl azetidine-2-one derivatives has shown that compounds with specific substitutions, such as 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one, exhibit good activity against Staphylococcus aureus when compared to the standard drug Streptomycin. medwinpublishers.com Molecular docking studies of some azetidin-2-one (B1220530) derivatives have suggested that they may inhibit bacterial cell wall synthesis by targeting the transpeptidase enzyme. nih.gov

Interactive Table: Antibacterial Activity of Selected Azetidine Analogs

| Compound Type | Target Bacteria | Activity Level | Reference |

| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide | Staphylococcus aureus, Escherichia coli | Significant | |

| 2-Oxo-4-substituted aryl-azetidine benzotriazole | Escherichia coli, Staphylococcus aureus | Notable | nih.gov |

| 7-(3-amino-2-methyl-1-azetidinyl)quinolones | Various | High (specific stereochemistry) | nih.gov |

| 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one | Staphylococcus aureus | Good | medwinpublishers.com |

| Azetidin-2-one derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Potent | nih.gov |

Assessment of Antifungal and Antitubercular Activities

The antimicrobial investigations of azetidine analogs extend to their efficacy against fungi and mycobacteria. Several studies have reported the antifungal and antitubercular potential of various azetidine derivatives.

For example, N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide derivatives were not only tested for their antibacterial properties but also evaluated for their antifungal activity against Candida albicans and antitubercular activity against Mycobacterium tuberculosis, showing significant activity against these strains. The presence of an indole (B1671886) moiety at the 4-position of the azetidine ring in one of the tested compounds resulted in the highest activity against Mycobacterium tuberculosis. scirp.org

Another study on 4-substituted-3-chloro-2-oxo-azetidine derivatives demonstrated good antifungal and antitubercular activity, with the compound bearing a nitro group at the para-position of a phenyl moiety showing the highest activity. ajrconline.org Furthermore, a series of azetidine derivatives termed BGAz have shown potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis. sciencescholar.usresearchgate.net These compounds were found to interfere with the biogenesis of the mycobacterial cell envelope. sciencescholar.usresearchgate.net

A novel chitosan-azetidine derivative, synthesized through a multicomponent reaction, exhibited notable antifungal effects against Aspergillus fumigatus. innovareacademics.in This suggests that the incorporation of an azetidine moiety into a biopolymer can enhance its antimicrobial properties.

Interactive Table: Antifungal and Antitubercular Activity of Selected Azetidine Analogs

| Compound Type | Target Organism | Activity Level | Reference |

| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide | Candida albicans, Mycobacterium tuberculosis | Significant | |

| N-(3-chloro-2-oxo-4-(indol-3-yl)azetidin-1-yl)isonicotinamide | Mycobacterium tuberculosis | Highest in series | scirp.org |

| 4-substituted-3-chloro-2-oxo-azetidine derivatives | Candida albicans, Mycobacterium tuberculosis | Good | ajrconline.org |

| BGAz derivatives | Mycobacterium tuberculosis (drug-sensitive and MDR) | Potent | sciencescholar.usresearchgate.net |

| Chitosan-azetidine derivative | Aspergillus fumigatus | Notable | innovareacademics.in |

Mechanistic Insights into Antimicrobial Action (e.g., Ring-Opening Intermediates)

The antimicrobial mechanism of azetidine-containing compounds is multifaceted and can involve various cellular targets. The strained nature of the four-membered ring makes it susceptible to nucleophilic attack, which can lead to ring-opening and the formation of reactive intermediates that can covalently modify biological macromolecules. nih.gov

In the context of antimicrobial action, the azetidin-2-one (β-lactam) ring, a close structural relative, is a classic example of a strained ring that acts as an irreversible inhibitor of bacterial transpeptidases, enzymes crucial for cell wall synthesis. The ring opens upon acylation of a serine residue in the enzyme's active site. While not all azetidine derivatives are β-lactams, the principle of ring-strain-driven reactivity is a recurring theme in their biological activity.

Investigations in Medicinal Chemistry

The azetidine scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional structure that can be strategically modified to optimize biological activity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a core scaffold influence its biological activity. For azetidine derivatives, SAR studies have provided valuable guidance for the design of more potent and selective antimicrobial agents.

In the case of 7-azetidinylquinolones, SAR studies have highlighted the critical importance of stereochemistry. The absolute configuration at both the azetidine and the adjacent oxazine (B8389632) rings significantly impacts in vitro antibacterial activity and oral efficacy. nih.gov For a series of 3-chloro-1-(4-substituted phenyl)-4-(pyridine-3-yl) azetidin-2-one derivatives, the nature of the substituent on the phenyl ring was found to modulate the antimicrobial activity. scirp.org

A study on 1,4-diarylazetidin-2-one derivatives as selective cyclooxygenase-2 (COX-2) inhibitors revealed that a methylsulfonyl group could be inserted into the secondary pocket of the COX-2 active site, leading to potent and selective inhibition. nih.gov This highlights how specific functional groups on the azetidine scaffold can be tailored for specific molecular targets.

Interactions with Specific Molecular Targets and Modulation of Biochemical Pathways

The biological effects of azetidine derivatives are mediated by their interactions with specific molecular targets, leading to the modulation of various biochemical pathways. Molecular docking studies have been employed to predict and rationalize these interactions at an atomic level.

For instance, molecular docking of azetidin-2-one derivatives with the bacterial transpeptidase enzyme has provided insights into their potential mechanism of antibacterial action. nih.gov Similarly, docking studies of other azetidine analogs with enzymes like glucosamine-fructose-6-phosphate synthase have been used to understand their antimicrobial properties. nih.gov

Beyond antimicrobial targets, azetidine-containing compounds have been investigated for their effects on other biological pathways. For example, certain azetidine-containing alkaloids produced by Pseudomonas aeruginosa are regulated by quorum-sensing pathways, suggesting a role in bacterial communication and virulence. bohrium.com In medicinal chemistry, 3-substituted azetidine derivatives have been designed as triple reuptake inhibitors, targeting neurotransmitter transporters. nih.gov

Role as Potential Enzyme Inhibitors

Azetidine derivatives have been identified as promising candidates for enzyme inhibition due to their structural features that can interact with the active sites of various enzymes. The rigid four-membered ring can position substituents in a precise orientation for optimal binding.

Research has shown that the azetidine scaffold is a core component in numerous pharmaceutical agents and natural products. Its incorporation can enhance physicochemical properties like solubility and metabolic stability. Specifically, derivatives of 3-(methylsulfanyl)azetidine (B1179670) and its oxidized form, 3-(methylsulfonyl)azetidine, have been explored as potential enzyme inhibitors. The methylsulfonyl group, being a strong electron-withdrawing group, can influence the molecule's reactivity and binding affinity to biological targets.

Studies have suggested that azetidine derivatives can act as inhibitors for various enzymes, including but not limited to:

DNA Polymerase Theta (Polθ): Azetidine derivatives have been identified as potent inhibitors of Polθ, an enzyme involved in DNA repair. This makes them a promising area of research for cancer therapies, particularly for cancers with deficiencies in other DNA repair pathways.

Colony Stimulating Factor 1 Receptor (CSF1R): Certain azetidine-containing derivatives have demonstrated specific inhibitory activity against CSF1R, indicating their potential in treating inflammatory diseases and arthritis. researchgate.net

Dopamine (B1211576) Antagonists: Azetidine derivatives substituted at the 3-position with an amide moiety have been evaluated for their potency as dopaminergic antagonists, with specific derivatives showing high affinity for D2 and D4 receptors. researchgate.net

GABA Uptake Inhibitors: 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives have been investigated as analogs of known GABA-uptake inhibitors, demonstrating the versatility of the azetidine ring in modulating neurotransmitter transporter activity. researchgate.net

The following table summarizes the enzyme inhibitory potential of some azetidine derivatives:

| Derivative Class | Target Enzyme/Receptor | Potential Therapeutic Application |

| 3-Methylsulfonyl-azetidine derivatives | DNA Polymerase Theta (Polθ) | Cancer |

| Azetidine-containing derivatives | Colony Stimulating Factor 1 Receptor (CSF1R) | Inflammatory diseases, Arthritis |

| 3-Amido-azetidine derivatives | D2 and D4 Dopamine Receptors | CNS disorders |

| 3-Hydroxy-3-aryl-azetidine derivatives | GABA Transporters (GAT-1, GAT-3) | Neurological disorders |

In Vitro Anticancer Potential and Cytotoxicity Studies of Azetidine Conjugates

The anticancer potential of azetidine derivatives has been a significant area of research. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

A study on 3-(4-methoxyphenyl)azetidine (B1594139) analogues revealed their in vitro anticancer activity against nine different human cancer cell lines. researchgate.netresearchgate.net Similarly, hybrid oxo-azetidine conjugated thiazoles have been synthesized and identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), showing activity against breast and hepatic cancer cell lines. researchgate.netnih.gov

Furthermore, a series of novel 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) azetidine conjugates were synthesized and evaluated for their anticancer potential against MCF-7 breast cancer cell lines. mdpi.com Several of these derivatives demonstrated significant cytotoxicity, with percentage of inhibition ranging from 89.84% to 94.76%. mdpi.com

The table below presents data on the cytotoxic effects of selected azetidine conjugates on the MCF-7 breast cancer cell line:

| Compound | Percentage of Inhibition (%) |

| AZ-5 | 93.28 |

| AZ-9 | 90.56 |

| AZ-10 | 93.14 |

| AZ-14 | 89.84 |

| AZ-19 | 94.76 |

| Doxorubicin (Standard) | 99.98 |

In another study, azatetracyclic derivatives, which incorporate an azetidine ring within a larger fused system, were screened for their antiproliferative activity. mdpi.com Azide-substituted derivatives were found to be the most active, with some compounds exhibiting good to moderate anticancer activity against a panel of 60 cancer cell lines. mdpi.com For instance, one such compound displayed GI₅₀ values ranging from 2.79 to 39.9 µM across various cancer cell lines. mdpi.com

Assessment of Antioxidant Properties of Related Compounds

Several studies have investigated the antioxidant potential of azetidine derivatives. These compounds have shown the ability to scavenge free radicals, which are implicated in various pathological conditions.

New azetidin-2-one derivatives of ferulic acid have been synthesized and evaluated for their antioxidant properties. mdpi.comfarmaciajournal.com These compounds demonstrated good antioxidant activity at low concentrations, in some cases exceeding the antioxidant potential of ferulic acid itself and showing comparable effects to ascorbic acid. mdpi.com The antioxidant capacity was assessed using methods such as the total antioxidant capacity assay and the ferric reducing power assay. farmaciajournal.commdpi.com

The table below shows the EC₅₀ values for the total antioxidant capacity of some azetidine-2-one derivatives of ferulic acid, where a lower EC₅₀ value indicates higher antioxidant capacity:

| Compound | EC₅₀ (µg/mL) |

| 1b (4-fluorobenzaldehyde derivative) | 20.007 ± 0.03 |

| 1c (4-chlorobenzaldehyde derivative) | 19.67 ± 0.07 |

| 1d (2-nitrobenzaldehyde derivative) | 19.89 ± 0.05 |

| 1f (2-hydroxybenzaldehyde derivative) | 23.004 ± 0.06 |

| Ferulic Acid | 27.62 ± 0.05 |

Furthermore, a study on bis-azetidinone derivatives also reported antioxidant activity as assessed by the DPPH radical scavenging assay. nih.gov Another investigation into an azetidine-2-one derivative showed definite scavenging activity against the DPPH free radical, with a maximum percentage scavenging effect of 85% at a concentration of 25 μg. jmchemsci.com

Potential in Non-Viral Gene Transfection Research

The unique properties of the azetidine ring have also led to its exploration in the field of gene therapy. Specifically, azetidine derivatives are being investigated for their potential in non-viral gene transfection. idexlab.com The high amine density of polymers derived from aziridine (B145994) and azetidine makes them suitable for applications in this area. rsc.orgresearchgate.net These polyamines can form stable complexes with DNA, which is a crucial step in delivering genetic material into cells.

Research in this area is ongoing, with a focus on developing linear polyamines from N-sulfonyl aziridines and azetidines. rsc.org The goal is to create well-defined polymer architectures that can efficiently and safely deliver genes for therapeutic purposes. While much of the work has focused on polyethylenimine (PEI) derived from aziridine, the structural similarities and reactivity of azetidine make it a promising alternative for the development of novel gene delivery vectors. rsc.org

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidines, historically challenging due to their inherent ring strain, is undergoing a renaissance with the advent of modern catalytic methods. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.netmedwinpublishers.com Future efforts are increasingly directed towards sustainability, efficiency, and the generation of molecular complexity in a single step.

Emerging trends include:

Photocatalysis: Visible-light-mediated reactions, such as the aza-Paterno-Büchi reaction using an Iridium(III) photocatalyst, offer a green alternative for constructing the azetidine (B1206935) ring. rsc.org This approach avoids harsh reagents and high temperatures.

C-H Amination: Palladium(II)-catalyzed intramolecular C(sp³)–H amination provides a direct route to functionalized azetidines from readily available amine precursors, maximizing atom economy. rsc.org

Strain-Release Synthesis: The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) in nickel-catalyzed cross-coupling reactions allows for the modular and efficient synthesis of diverse azetidine derivatives. organic-chemistry.orgresearchgate.net This strategy leverages the release of ring strain as a thermodynamic driving force.

Gold-Catalyzed Cyclizations: The intermolecular oxidation of N-propargylsulfonamides catalyzed by gold complexes generates reactive α-oxo gold carbene intermediates, which cyclize to form azetidin-3-ones. nih.gov These ketones are versatile precursors for 3-substituted azetidines, including 3-(methylsulfanyl)azetidine (B1179670), via subsequent functionalization.

These methodologies represent a shift away from classical multi-step sequences toward more elegant and environmentally benign synthetic strategies.

| Synthetic Methodology | Catalyst/Reagent | Key Features | Reference |

| [2+2] Photocycloaddition | fac-[Ir(dFppy)3] | Uses visible light; activates precursors via triplet energy transfer. | rsc.org |

| Intramolecular C-H Amination | Palladium(II) | Direct functionalization of C(sp³)–H bonds; high atom economy. | rsc.org |

| Strain-Release Cross-Coupling | Nickel / Organoboron | Utilizes strained 1-azabicyclo[1.1.0]butanes; broad scope. | organic-chemistry.orgresearchgate.net |

| Oxidative Cyclization | Gold(I) | Bypasses toxic diazo intermediates; forms versatile azetidin-3-one (B1332698) precursors. | nih.gov |

| Silver-Nitrene Catalysis | [Tp*,BrAg]2 | Intermolecular nitrene transfer to allenes to form azetidine derivatives. | nih.gov |

Advanced Mechanistic Elucidations for Complex Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and inventing new ones. The reactivity of the strained azetidine ring is complex and often leads to non-intuitive outcomes. researchwithrutgers.com Future research will focus on detailed mechanistic studies of key transformations.

Key areas of investigation include:

Cascade Reactions: Elucidating the stepwise pathways of complex cascades, such as the copper(I)-catalyzed tandem rsc.orgmit.edu-rearrangement and 4π-electrocyclization, provides insights into how multiple bonds are formed in a single operation. acs.org

Radical-Polar Crossover Mechanisms: The mechanism for nickel-catalyzed couplings involving strain-release of ABBs has been proposed to proceed via a polar-radical relay, where a redox-active azetidine intermediate is formed. organic-chemistry.org Detailed kinetic and spectroscopic studies are needed to fully validate such pathways.

Reactive Intermediates: The deliberate generation and trapping of reactive intermediates like α-oxo gold carbenes nih.gov or unstable cyclopropylimines nih.gov in azetidine synthesis is a growing trend. Understanding the factors that control the stability and reactivity of these species is paramount for controlling reaction outcomes.

Ring-Opening Reactions: The strain of the azetidine ring can be harnessed in retro-Claisen ring-opening reactions, which can be triggered by nucleophiles. springernature.com Mechanistic studies help to control these transformations for the synthesis of complex acyclic molecules with high stereocontrol.

Rational Design and Synthesis of Next-Generation this compound Derivatives

The this compound scaffold is a prime candidate for rational drug design. nih.gov The azetidine ring acts as a rigid, three-dimensional bioisostere for more common but flexible groups or larger rings like piperidines, potentially improving metabolic stability and binding affinity. organic-chemistry.orgnih.gov The methylsulfanyl group provides a handle for further functionalization or can engage in specific interactions with biological targets.

Future design strategies will likely focus on:

Scaffold Hopping and Bioisosterism: Systematically replacing larger heterocyclic motifs in known bioactive compounds with 3-substituted azetidines to improve pharmacokinetic profiles. organic-chemistry.org

Structure-Based Design: Using high-resolution crystal structures of protein targets to design derivatives where the methylsulfanyl group or other substituents form key interactions within the binding site. This approach is being used to develop novel inhibitors of targets like bacterial enoyl ACP reductase (FabI). researchgate.net

Fragment-Based and Library Synthesis: Developing diverse collections of azetidine-based scaffolds for screening against a wide range of biological targets, particularly for central nervous system (CNS) disorders where specific physicochemical properties are required. acs.orgnih.gov

Targeted Covalent Inhibitors: While the methylsulfanyl group is relatively stable, it could be oxidized to a more reactive methylsulfinyl or methylsulfonyl group to design targeted covalent inhibitors, where the azetidine core provides the primary binding affinity.

Expanding the Scope of Applications in Targeted Chemical and Biological Fields

While the β-lactam subclass of azetidines is famous for its role as antibiotics, the fully saturated azetidine ring is proving to be a privileged scaffold in a much broader range of applications. medwinpublishers.combham.ac.uk The introduction of the methylsulfanyl group further diversifies the potential uses.

Emerging application areas include:

Medicinal Chemistry: Beyond established antibacterial and anticancer applications, azetidine derivatives are being actively investigated as dopamine (B1211576) antagonists, researchgate.net triple reuptake inhibitors for depression, nih.gov antivirals, google.com and agents for treating neurodegenerative diseases. acs.org The unique conformational constraint offered by the ring is a key advantage.

Organometallic Chemistry and Catalysis: Azetidine derivatives can serve as chiral ligands for transition metal catalysts, influencing the stereochemical outcome of asymmetric reactions. bham.ac.uk

Chemical Biology: The development of azetidine-based chemical probes, potentially bearing reporter tags attached via the sulfur atom, can help in studying complex biological pathways. ontosight.ai

| Application Field | Target/Example | Key Finding/Potential | Reference |

| Anticancer | VEGFR-2, various cancer cell lines | Thiourea-azetidine hybrids show potent antiproliferative activity. | researchgate.net |

| Antibacterial | Enoyl ACP Reductase (FabI) | Azetidine-based ene-amides are potent inhibitors of a key bacterial enzyme. | researchgate.net |

| CNS Disorders | Dopamine Receptors, Neurotransmitter Transporters | Azetidine derivatives show promise as dopamine antagonists and triple reuptake inhibitors. | researchgate.netnih.gov |

| Antiviral | Various viral targets | Azetidine intermediates are used to prepare peptide mimetics with anti-viral properties. | google.com |

| Asymmetric Catalysis | Chiral Ligands | Azetidine derivatives can be used to synthesize chiral ligands for metal complexes. | bham.ac.uk |

Integrated Computational and Experimental Approaches for Compound Discovery

The synergy between computational modeling and experimental synthesis is accelerating the pace of discovery in azetidine chemistry. mit.educore.ac.uk This integrated approach allows researchers to prioritize synthetic targets, predict biological activity, and understand structure-activity relationships (SAR) with greater efficiency.

Key integrated trends include:

Predictive Synthesis: Using computational models, including Density Functional Theory (DFT), to predict the feasibility and outcome of novel synthetic reactions, thereby guiding experimental efforts and expanding the accessible chemical space for azetidines. mit.eduresearchgate.net

Virtual Screening and Docking: Employing molecular docking to screen vast virtual libraries of azetidine derivatives against protein targets. researchgate.netresearchgate.net This in silico approach helps identify promising candidates for synthesis and biological testing, saving significant time and resources.

In Silico ADME/Tox Prediction: Using computational tools to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the design phase. acs.orgnih.gov This is particularly critical for designing CNS-active agents, where properties like blood-brain barrier penetration are essential.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of azetidine derivatives with their biological activity. nih.govcore.ac.uk These models provide valuable insights for designing next-generation compounds with enhanced potency and selectivity.

By combining the predictive power of computational chemistry with targeted experimental validation, researchers can navigate the complex chemical landscape of this compound derivatives more effectively, unlocking new scientific frontiers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Methylsulfanyl)azetidine, and what experimental parameters influence yield?

- Methodology :

- Utilize azetidine ring-forming strategies such as nucleophilic substitution or strain-release photocatalysis (e.g., radical-mediated cyclization) .